3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde, also known as 3-Formylphenylboronic Acid Pinacol Ester, is an organoboron compound characterized by the presence of a benzaldehyde functional group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 232.09 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid and is noted for its air sensitivity, requiring storage under inert gas conditions to maintain stability .
The reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is influenced by both the aldehyde group and the boron-containing dioxaborolane structure. Key reactions include:
While specific biological activity data for 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is limited, organoboron compounds are often explored for their potential in medicinal chemistry. Boron-containing compounds have been associated with various biological activities, including:
Further research is needed to elucidate the specific biological effects of this compound .
Synthesis of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be achieved through several methods:
These methods often require careful control of reaction conditions to optimize yield and purity .
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has several noteworthy applications:
Interaction studies involving 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Additionally, studies on its interaction with biological targets are necessary to understand its pharmacological potential. These interactions can provide insights into how modifications to the dioxaborolane structure may enhance or alter its biological activity .
Several compounds share structural similarities with 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | 
|---|---|---|
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | 0.98 | 
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | 0.98 | 
| 4-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid | 515131-35-8 | 0.91 | 
| 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid | 269409-74-7 | 0.91 | 
The uniqueness of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde lies in its specific arrangement of functional groups which allows it to participate effectively in cross-coupling reactions while also providing potential biological activity that may not be present in simpler derivatives or analogs. This combination of properties makes it a valuable compound in both synthetic and medicinal chemistry .